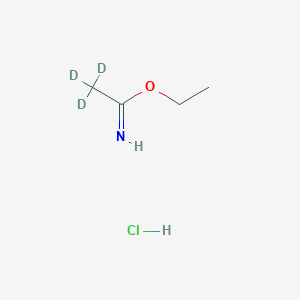
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a diazonium group attached to a benzene ring, which is further substituted with an ethylamino group and a methyl group. The hexafluorophosphate anion provides stability to the diazonium cation, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(ethylamino)-2-methylaniline. The process begins with the preparation of the aniline derivative, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium compound. The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise addition of reagents .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives of the original compound.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye and pigment industries.
Reduction Reactions: The corresponding aniline derivative.
Scientific Research Applications
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted aromatic compounds.
Biology: Employed in the modification of biomolecules, such as proteins, through diazonium coupling reactions.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other nucleophiles. The hexafluorophosphate anion stabilizes the diazonium cation, preventing its premature decomposition .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)-2-methylbenzenediazonium hexafluorophosphate
- 4-(Ethylamino)-2-chlorobenzenediazonium hexafluorophosphate
- 4-(Ethylamino)-2-methoxybenzenediazonium hexafluorophosphate
Uniqueness
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate is unique due to the presence of both an ethylamino group and a methyl group on the benzene ring. This specific substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to other diazonium salts, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
68413-89-8 |
|---|---|
Molecular Formula |
C9H12F6N3P |
Molecular Weight |
307.18 g/mol |
IUPAC Name |
4-(ethylamino)-2-methylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C9H12N3.F6P/c1-3-11-8-4-5-9(12-10)7(2)6-8;1-7(2,3,4,5)6/h4-6,11H,3H2,1-2H3;/q+1;-1 |
InChI Key |
GQNLYBVNRXQWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13417303.png)
![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)

![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)


![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)




![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
